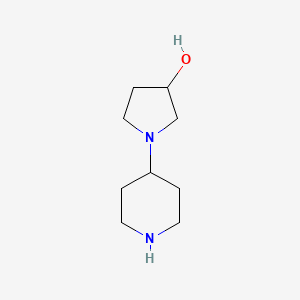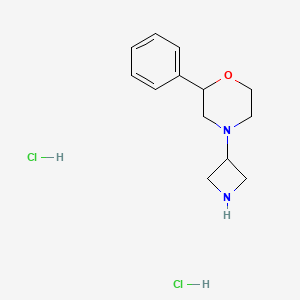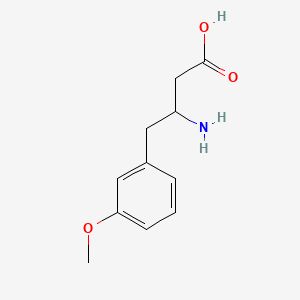
(R)-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl) di-3,5-xylylphosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3,5-di(trifluoromethyl)phenyl)phosphine is a compound with the empirical formula C16H7F12P . It has a molecular weight of 458.18 . This compound is used in various chemical reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Molecular Structure Analysis
The molecular structure of Bis(3,5-di(trifluoromethyl)phenyl)phosphine includes a phosphine functional group . The SMILES string for this compound is FC(F)(F)c1cc(Pc2cc(cc(c2)C(F)(F)F)C(F)(F)F)cc(c1)C(F)(F)F .
Chemical Reactions Analysis
Bis(3,5-di(trifluoromethyl)phenyl)phosphine is suitable for various types of reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Physical And Chemical Properties Analysis
Bis(3,5-di(trifluoromethyl)phenyl)phosphine is a solid at room temperature . It has a melting point of 69-73 °C .
Wissenschaftliche Forschungsanwendungen
- Applications : Researchers have harnessed this motif to develop H-bond catalysts, which play a crucial role in facilitating chemical reactions. These catalysts find applications in asymmetric synthesis, enantioselective reactions, and other synthetic processes .
- Research Progress : Scientists are exploring small-molecule inhibitors that can modulate these targets, aiming to develop novel antibacterial drugs .
- Properties Investigated :
Organic Transformations and H-Bond Catalysts
Antibacterial Drug Development
Optical and Nonlinear Optical Properties
Safety And Hazards
Zukünftige Richtungen
The use of compounds with similar structures, such as N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, in organic chemistry has increased rapidly over the last decade . They are used extensively in promoting organic transformations, and the 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts . This suggests that there could be further developments and applications for “®-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl) di-3,5-xylylphosphine” in the future.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of (R)-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl) di-3,5-xylylphosphine will involve a series of reactions starting with commercially available starting materials. The key steps in the synthesis will include the preparation of the chiral intermediate, which will be used to form the final product.", "Starting Materials": [ "3,5-ditrifluoromethylphenyl magnesium bromide", "3,5-dimethylbenzyl chloride", "di-3,5-xylylphosphine", "Lithium aluminum hydride", "Sodium borohydride", "Methanol", "Hexane" ], "Reaction": [ "Step 1: Preparation of chiral intermediate", "3,5-ditrifluoromethylphenyl magnesium bromide will be reacted with 3,5-dimethylbenzyl chloride in the presence of a palladium catalyst to form the chiral intermediate.", "Step 2: Reduction of chiral intermediate", "The chiral intermediate will be reduced using either lithium aluminum hydride or sodium borohydride to form the corresponding alcohol.", "Step 3: Formation of final product", "The alcohol will be reacted with di-3,5-xylylphosphine in the presence of a Lewis acid catalyst to form the final product, (R)-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl) di-3,5-xylylphosphine. The product will be purified using column chromatography and recrystallization.", "Step 4: Purification of final product", "The product will be purified using column chromatography and recrystallization." ] } | |
CAS-Nummer |
166172-63-0 |
Produktname |
(R)-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl) di-3,5-xylylphosphine |
Molekularformel |
C44H36F12FeP2 |
Molekulargewicht |
910.545 |
InChI |
InChI=1S/C23H26P.C21H10F12P.Fe/c1-16-10-17(2)13-22(12-16)24(20(5)21-8-6-7-9-21)23-14-18(3)11-19(4)15-23;22-18(23,24)11-5-12(19(25,26)27)8-16(7-11)34(15-3-1-2-4-15)17-9-13(20(28,29)30)6-14(10-17)21(31,32)33;/h6-15,20H,1-5H3;1-10H; |
InChI-Schlüssel |
MNTLEQJADXVKKK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][CH]3)C.[CH]1[CH][CH][C]([CH]1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[Fe] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(7S,8AS)-Octahydropyrrolo[1,2-A]pyrazin-7-ylmethanol](/img/structure/B575837.png)
![7-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B575843.png)

![2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazol-5-amine](/img/structure/B575847.png)
